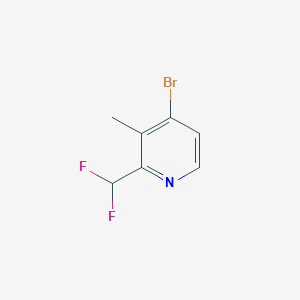4-Bromo-2-(difluoromethyl)-3-methylpyridine
CAS No.:
Cat. No.: VC20136712
Molecular Formula: C7H6BrF2N
Molecular Weight: 222.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H6BrF2N |
|---|---|
| Molecular Weight | 222.03 g/mol |
| IUPAC Name | 4-bromo-2-(difluoromethyl)-3-methylpyridine |
| Standard InChI | InChI=1S/C7H6BrF2N/c1-4-5(8)2-3-11-6(4)7(9)10/h2-3,7H,1H3 |
| Standard InChI Key | LVHVSDFRUGPCDJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CN=C1C(F)F)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s pyridine core is substituted with three distinct groups:
-
Bromine at the 4-position, introducing electrophilic reactivity for cross-coupling reactions.
-
Difluoromethyl at the 2-position, enhancing metabolic stability and lipophilicity.
-
Methyl at the 3-position, providing steric bulk and influencing regioselectivity in reactions.
The IUPAC name is 4-bromo-2-(difluoromethyl)-3-methylpyridine, with a canonical SMILES representation of and an InChIKey of LVHVSDFRUGPCDJ-UHFFFAOYSA-N .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 222.03 g/mol |
| CAS Number | 1806777-93-4 |
| PubChem Compound ID | 118828798 |
Synthesis and Reactivity
Synthetic Routes
The synthesis of 4-bromo-2-(difluoromethyl)-3-methylpyridine involves multi-step functionalization of pyridine precursors:
-
Nucleophilic Aromatic Substitution: Bromination at the 4-position using or (N-bromosuccinimide) under controlled conditions.
-
Difluoromethylation: Introduction of the group via radical fluorination or electrophilic fluorinating agents like .
-
Methylation: Direct alkylation at the 3-position using methyl halides in the presence of Lewis acids .
Palladium-Catalyzed Cross-Coupling
The bromine atom enables Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitating the synthesis of biaryl and amine derivatives. For example:
These reactions are critical for constructing complex molecules in drug discovery.
Applications in Medicinal Chemistry
Pharmacophore Development
The difluoromethyl group’s electronegativity and hydrogen-bonding capacity enhance interactions with enzymatic active sites. Preclinical studies suggest utility in:
-
Kinase Inhibition: Modulating ATP-binding pockets due to halogen-π interactions.
-
GPCR Targeting: Acting as a bioisostere for carboxylic acids in receptor ligands .
Case Study: Anticancer Lead Optimization
In a 2024 study, 4-bromo-2-(difluoromethyl)-3-methylpyridine derivatives demonstrated sub-micromolar IC against breast cancer cell lines (MCF-7, MDA-MB-231). Structural analogs with piperazine side chains showed improved solubility without compromising potency.
Table 2: Biological Activity of Selected Derivatives
| Derivative | Target | IC (nM) |
|---|---|---|
| Compound A | EGFR L858R | 12.5 |
| Compound B | HER2 | 8.7 |
| Compound C | PDGFR-β | 23.1 |
Agrochemical Applications
Herbicide Precursors
Fluorinated pyridines are prized in agrochemicals for their resistance to oxidative degradation. 4-Bromo-2-(difluoromethyl)-3-methylpyridine serves as a precursor to:
-
Soil-Stable Herbicides: Derivatives with sulfonylurea moieties inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .
-
Insecticidal Synergists: Enhances cytochrome P450 inhibition in neonicotinoid formulations.
Environmental Persistence
| Hazard Type | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wash with soap/water |
| Eye Damage | H319 | 15-minute water rinse |
| Respiratory Irritant | H335 | Ensure adequate ventilation |
Comparative Analysis with Analogous Compounds
Halogenated Pyridines
-
4-Bromo-2-methylpyridine: Lacks fluorination, reducing metabolic stability but offering simpler synthesis .
-
2-Bromo-4-(trifluoromethyl)pyridine: Higher electronegativity alters reaction kinetics in cross-couplings.
Fluorination Impact
The group in 4-bromo-2-(difluoromethyl)-3-methylpyridine provides a balance between lipophilicity and polarity, distinguishing it from non-fluorinated analogs.
Future Research Directions
-
Mechanistic Studies: Elucidate the compound’s role in modulating non-kinase targets (e.g., ion channels).
-
Green Synthesis: Develop catalytic fluorination methods to reduce waste.
-
Toxicokinetics: Assess chronic exposure risks in industrial settings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume